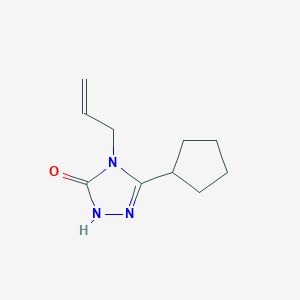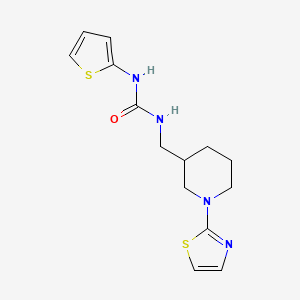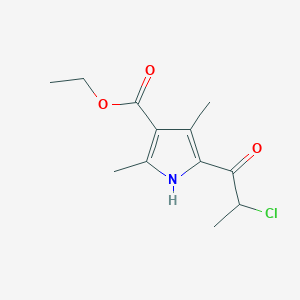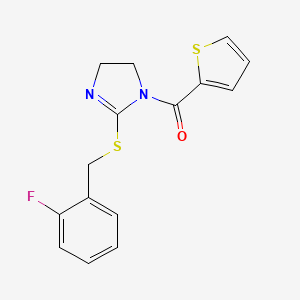
4-(2,4-Dichlorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Thermal, Optical, and Structural Studies
- Title : "Thermal, optical, etching, structural studies and theoretical calculations of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime"
- Findings : The study focused on the synthesis and characterization of a compound related to 4-(2,4-Dichlorophenyl)piperidine. It revealed significant insights into the compound's thermal properties and structural conformation, indicating stability in certain temperature ranges and the presence of intra- and intermolecular hydrogen bonds (Karthik et al., 2021).
- Title : "Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one"
- Findings : This research involved the synthesis of a new molecule related to this compound and its characterization using NMR. It also evaluated the molecule's antioxidant efficacy, highlighting its potential in this area (Dineshkumar & Parthiban, 2022).
- Title : "Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds"
- Findings : This study synthesized and characterized compounds involving this compound. It aimed to explore their potential biological activities, indicating their relevance in the development of new therapeutic agents (Sroor, 2019).
- Title : "Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor"
- Findings : This research investigated the molecular interactions of a compound structurally related to this compound with the CB1 cannabinoid receptor. It provided insights into the conformations and binding interactions of these compounds, which is valuable for understanding receptor-ligand interactions (Shim et al., 2002).
- Title : "Synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives"
- Findings : The study focused on synthesizing derivatives of this compound and evaluating their antimicrobial activities. Some compounds showed promising results against bacterial and fungal strains, suggesting potential applications in antimicrobial therapies (Mallesha & Mohana, 2014).
Safety and Hazards
The safety data sheet for piperidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Zukünftige Richtungen
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
Many piperidine derivatives are known to interact with various receptors in the body, such as G-protein coupled receptors, ion channels, or enzymes. The specific targets of “4-(2,4-Dichlorophenyl)piperidine” would depend on its exact chemical structure and properties .
Mode of Action
The mode of action would involve “this compound” binding to its target(s), leading to a change in the target’s activity. This could result in an increase or decrease in the production of certain biochemicals, or a change in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would influence its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biochemicals could influence the action, efficacy, and stability of "this compound" .
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZMXNYGPDDEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2565285.png)



![1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2565290.png)


![2-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2565293.png)




![1,3,6-trimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565305.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2565306.png)